(R)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13751410
Molecular Formula: C10H11ClF3NO3
Molecular Weight: 285.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClF3NO3 |
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Molecular Weight | 285.65 g/mol |
IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 |
Standard InChI Key | UKEYJTIMPIHCFW-DDWIOCJRSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)O)N)OC(F)(F)F.Cl |
SMILES | C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl |
Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Synonyms and Identifiers
The compound is referenced under multiple identifiers (Table 1):
Applications in Research
Pharmaceutical Intermediates
β-Amino acids are pivotal in designing peptidomimetics and protease inhibitors. The trifluoromethoxy group enhances metabolic stability and lipophilicity, potentially improving drug bioavailability .
Case Study: Comparison with Analogues
Compared to its trifluoromethyl-substituted analogue (CID 1482754), the trifluoromethoxy variant offers:
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Improved electronic properties due to the oxygen atom’s electron-withdrawing effect.
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Reduced steric hindrance, facilitating binding to target proteins .
Emergency Protocols
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